molecular formula C10H8BrNO B13746659 3-Bromo-7-methoxyisoquinoline

3-Bromo-7-methoxyisoquinoline

Cat. No.: B13746659
M. Wt: 238.08 g/mol
InChI Key: QOUBOLNPFNYAJI-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxyisoquinoline is a heterocyclic organic compound that contains a bromine atom and a methoxy group attached to the isoquinoline ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-7-methoxyisoquinoline can be synthesized through various methods. One common method involves the reaction of 7-bromo-3-chloroisoquinoline with sodium methoxide in diglyme at 150°C for one hour . The reaction mixture is then cooled to room temperature and diluted with toluene and water, followed by separation and extraction of the aqueous layer with toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxyisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

3-Bromo-7-methoxyisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3-methoxyisoquinoline: Another brominated isoquinoline derivative with similar chemical properties.

    8-Bromo-3-methoxyisoquinoline: A compound with a bromine atom at a different position on the isoquinoline ring.

Uniqueness

3-Bromo-7-methoxyisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups on the isoquinoline ring provides distinct chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-7-methoxyisoquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3

InChI Key

QOUBOLNPFNYAJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)Br

Origin of Product

United States

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